1-((4-Fluorophenyl)thio)propan-2-amine
Description
Structure
3D Structure
Properties
Molecular Formula |
C9H12FNS |
|---|---|
Molecular Weight |
185.26 g/mol |
IUPAC Name |
1-(4-fluorophenyl)sulfanylpropan-2-amine |
InChI |
InChI=1S/C9H12FNS/c1-7(11)6-12-9-4-2-8(10)3-5-9/h2-5,7H,6,11H2,1H3 |
InChI Key |
ZJEDHNXAALCVAX-UHFFFAOYSA-N |
Canonical SMILES |
CC(CSC1=CC=C(C=C1)F)N |
Origin of Product |
United States |
Contextualization of the Organosulfur Amine Scaffold in Drug Discovery
Organosulfur compounds are integral to the field of drug discovery, with sulfur-containing functional groups present in a wide array of pharmaceuticals. nih.govscispace.com The versatility of sulfur, with its various oxidation states and ability to form diverse functional groups like thioethers, sulfones, and sulfonamides, allows for fine-tuning of a molecule's physicochemical and biological properties. nih.govscispace.comnih.gov The thioether linkage (C-S-C), as seen in 1-((4-fluorophenyl)thio)propan-2-amine, is a common scaffold in many approved drugs. scispace.com
The integration of an amine group with an organosulfur scaffold creates a pharmacophore with unique characteristics. Amines are crucial for molecular interactions, often acting as hydrogen bond donors or acceptors and providing a basic center that can be protonated at physiological pH. This protonation can enhance solubility and facilitate interactions with biological targets such as enzymes and receptors. The combination of a thioether and an amine group within the same molecule offers a distinct structural framework for exploring new chemical space in drug design. rsc.orgtandfonline.com While sulfonamides are the most prominent sulfur-based functional group in pharmaceuticals, less common motifs like thioethers are continually being explored for novel applications. nih.govtandfonline.com
Table 1: Common Sulfur-Containing Functional Groups in Pharmaceuticals
| Functional Group | General Structure | Key Properties in Drug Design |
|---|---|---|
| Thioether | R-S-R' | Can influence lipophilicity, metabolic stability, and conformational flexibility. |
| Sulfone | R-S(=O)₂-R' | Polar, capable of hydrogen bonding, often metabolically stable. rsc.org |
| Sulfonamide | R-S(=O)₂-NR'R'' | High stability, favorable solubility, multiple hydrogen bonding sites. tandfonline.com |
Significance of the 4 Fluorophenyl Moiety in Bioactive Compounds
The incorporation of fluorine into drug candidates is a widely used strategy in medicinal chemistry to optimize molecular properties. nih.gov The small atomic radius and high electronegativity of fluorine can profoundly influence a compound's lipophilicity, metabolic stability, and binding affinity to its target. nih.gov
The 4-fluorophenyl group, specifically, is a common feature in many successful drugs. Placing a fluorine atom at the para-position of a phenyl ring can have several beneficial effects:
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. This can block undesirable metabolic pathways, thereby increasing the drug's half-life and bioavailability.
Enhanced Binding: Fluorine can participate in favorable intermolecular interactions, including hydrogen bonds and dipole-dipole interactions, with biological targets. The electron-withdrawing nature of fluorine can also modulate the electronics of the aromatic ring, influencing its interaction with receptor sites. acs.org
Increased Lipophilicity: Fluorination often increases a molecule's lipophilicity, which can enhance its ability to cross cell membranes and the blood-brain barrier. This is a critical factor for drugs targeting the central nervous system.
The strategic placement of the 4-fluoro substituent is a key element in the design of numerous potent bioactive compounds, including anticancer agents and kinase inhibitors. acs.org
Table 2: Impact of Fluorine Substitution in Medicinal Chemistry
| Property | Effect of Fluorination | Rationale |
|---|---|---|
| Metabolic Stability | Generally increased | The high strength of the C-F bond resists enzymatic cleavage. |
| Binding Affinity | Can be enhanced | Fluorine can act as a hydrogen bond acceptor and alter electronic properties for improved target interaction. |
| Lipophilicity | Typically increased | Enhances membrane permeability. |
| pKa | Can be lowered | The strong electron-withdrawing effect can decrease the basicity of nearby functional groups. |
Overview of the Propan 2 Amine Moiety As a Core Structure in Pharmaceutical Agents
Conventional Synthetic Routes to this compound
Traditional synthetic strategies for this compound are typically multi-step processes that first establish the thioether linkage, followed by the introduction of the amine functionality.
Thioether Bond Formation Strategies
The formation of the aryl thioether bond is a foundational step in the synthesis. A prevalent method is the nucleophilic substitution reaction between 4-fluorothiophenol (B130044) and a propyl electrophile. In this SN2 reaction, the sulfur atom of the thiophenol acts as a nucleophile, attacking an electrophilic carbon and displacing a leaving group. A common substrate for this reaction is 1-halopropan-2-one, such as 1-chloropropan-2-one. The reaction is typically facilitated by a base, which deprotonates the thiol to form the more nucleophilic thiolate anion. The resulting intermediate is 1-((4-fluorophenyl)thio)propan-2-one. Amide solvents are known to promote the nucleophilic displacement of halides by thiolate ions. acs.org
Table 1: Reagents for Thioether Synthesis via Nucleophilic Substitution
| Nucleophile | Electrophile | Base | Typical Solvent | Intermediate Product |
| 4-Fluorothiophenol | 1-Chloropropan-2-one | Potassium Carbonate | Acetone | 1-((4-Fluorophenyl)thio)propan-2-one |
| 4-Fluorothiophenol | 1-Bromopropan-2-one | Sodium Hydroxide | Dimethylformamide (DMF) | 1-((4-Fluorophenyl)thio)propan-2-one |
Amination Reactions for Propan-2-amine Formation
With the ketone intermediate, 1-((4-fluorophenyl)thio)propan-2-one, in hand, the next stage is the formation of the primary amine. Reductive amination is the most widely employed and efficient method for this transformation. organic-chemistry.orgmasterorganicchemistry.com This process involves the reaction of the ketone with an amine source, typically ammonia (B1221849) or an ammonium (B1175870) salt like ammonium formate, to form an imine intermediate in situ. This intermediate is then immediately reduced to the final amine product.
A key aspect of this reaction is the choice of reducing agent. Sodium cyanoborohydride (NaBH₃CN) is a classic reagent for this purpose because it is mild and selectively reduces the protonated imine faster than the starting ketone. masterorganicchemistry.com An alternative and often preferred reagent is sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which is less toxic and also highly effective. masterorganicchemistry.com
Enantioselective Synthesis of Chiral this compound Derivatives
The carbon atom bearing the amine group in this compound is a stereocenter, meaning the molecule exists as a pair of enantiomers. As different enantiomers can have distinct biological activities, methods to selectively synthesize one over the other are of significant interest. nih.gov
Chiral Auxiliaries and Catalytic Asymmetric Methods
Enantioselective synthesis can be achieved through several catalytic approaches. Transition metal-catalyzed asymmetric hydrogenation is a powerful tool for producing chiral amines. nih.govacs.org In this context, the imine formed from 1-((4-fluorophenyl)thio)propan-2-one and ammonia can be reduced using a chiral catalyst, which is typically a transition metal (like iridium or rhodium) complexed with a chiral ligand. acs.org This directs the hydrogenation to occur preferentially from one face of the imine, leading to an excess of one enantiomer.
Biocatalysis offers another advanced route. Enzymes such as transaminases or engineered amine dehydrogenases can be used to convert the ketone to the amine with very high enantioselectivity. frontiersin.org These biocatalytic reductive aminations provide a green and efficient alternative to traditional chemical methods. frontiersin.org
Diastereomeric Separation Techniques
When an enantioselective synthesis is not employed, the resulting racemic mixture of the amine can be separated into its constituent enantiomers through resolution. This classical technique involves reacting the racemic amine with a single enantiomer of a chiral resolving agent, typically a chiral acid like (+)-tartaric acid or (-)-mandelic acid. This reaction forms a pair of diastereomeric salts. Since diastereomers have different physical properties, such as solubility, they can be separated by methods like fractional crystallization. After separation, the pure enantiomer of the amine is recovered by removing the chiral auxiliary with a base.
Table 2: Example of Chiral Resolution Process
| Mixture | Resolving Agent | Intermediates | Separation Method | Final Product |
| Racemic this compound | (+)-Tartaric Acid | Diastereomeric tartrate salts | Fractional Crystallization | Enantiomerically pure amine |
Advanced Synthetic Approaches to Thioether-Containing Amines
Modern synthetic chemistry seeks to improve upon traditional methods by enhancing efficiency, reducing waste, and expanding substrate scope. For the synthesis of thioether-containing amines, several advanced strategies are emerging.
Novel methods for thioether formation avoid the use of foul-smelling and easily oxidized thiols. One such approach uses xanthates as stable, odorless thiol surrogates for the nucleophilic substitution reaction with alkyl halides. mdpi.com Another innovative strategy involves the copper-catalyzed transformation of aryl alcohols into thioethers, which proceeds through the activation and functionalization of the C(aryl)–C(OH) bond. nih.gov
For the amination step, developments in catalysis offer more direct routes. For instance, iron-catalyzed reductive coupling of nitroarenes with alkyl halides provides a step-economical way to synthesize aryl amines directly, bypassing the need to first reduce the nitro group to an aniline. epfl.chresearchgate.net Furthermore, biocatalytic methods using engineered enzymes, such as hemoproteins for carbene N-H insertion, are being developed for asymmetric amine synthesis, paving the way for new approaches to chiral amine construction. rochester.edu
Transition-Metal Catalyzed Reactions for C-S and C-N Bond Formation
The formation of the aryl thioether linkage is a pivotal step in the synthesis of this compound. Transition-metal catalysis represents the most general and efficient strategy for creating this C(sp²)–S bond, offering a powerful alternative to traditional methods like nucleophilic aromatic substitution (SNAr), which are often limited to electron-deficient aryl systems. acsgcipr.orgthieme-connect.de
Catalytic systems based on palladium (Pd) and copper (Cu) are most commonly employed for aryl thioetherification. acsgcipr.org These reactions, often referred to as Buchwald-Hartwig or Ullmann-type couplings, typically involve the cross-coupling of an aryl halide (or pseudohalide, such as a triflate) with a thiol. acsgcipr.orgthieme-connect.de In the context of synthesizing the target compound, this would involve the reaction between 4-fluorothiophenol and a suitable 3-carbon aminating agent. A more common route involves coupling 4-fluorophenyl halides with an appropriate aminothiol (B82208) precursor.
The general mechanism for these metal-catalyzed reactions proceeds via an oxidative addition of the metal catalyst (e.g., Pd(0)) into the aryl halide bond. acsgcipr.org This is followed by coordination and deprotonation of the thiol by a base, leading to the formation of a metal-thiolate complex. The final step is a reductive elimination, which forms the desired C-S bond and regenerates the active catalyst. acsgcipr.org
The success of these cross-coupling reactions is highly dependent on the choice of catalyst, ligand, base, and solvent. acsgcipr.orguni.lu Phosphine-based ligands are crucial for stabilizing the metal center and facilitating the catalytic cycle. acsgcipr.org A variety of inorganic and organic bases are used to deprotonate the thiol, with common examples including sodium carbonate (Na₂CO₃), cesium carbonate (Cs₂CO₃), and potassium tert-butoxide (KOtBu). acsgcipr.org
Table 1: Key Components in Transition-Metal Catalyzed C-S Bond Formation
| Component | Function | Common Examples |
|---|---|---|
| Metal Catalyst | Facilitates the oxidative addition/reductive elimination cycle. | Palladium (Pd), Copper (Cu), Nickel (Ni), Iron (Fe) acsgcipr.orguni.lu |
| Ligand | Stabilizes the metal center and modulates its reactivity. | Phosphines (e.g., Xantphos, dppf), N-heterocyclic carbenes (NHCs) acsgcipr.org |
| Aryl Substrate | Provides the aryl group. | Aryl halides (I, Br, Cl), triflates (OTf), mesylates (OMs) acsgcipr.orgthieme-connect.de |
| Sulfur Source | Provides the sulfur atom and alkyl chain. | Thiols (R-SH), Disulfides (R-S-S-R) uni.lu |
| Base | Deprotonates the thiol to form the active nucleophile. | Na₂CO₃, Cs₂CO₃, KOtBu, K₃PO₄, Organic amines acsgcipr.org |
| Solvent | Solubilizes reactants and influences reaction kinetics. | Toluene, Dioxane, DMF, DMSO thieme-connect.de |
While direct C-N bond formation can also be achieved using similar palladium- or copper-catalyzed methods (Buchwald-Hartwig amination), in the synthesis of this compound, the amine functionality is often introduced as part of the thiol-containing building block or in a subsequent step after the C-S bond is established. For instance, a common precursor strategy involves the reaction of 4-fluorothiophenol with 1-amino-propan-2-ol, followed by conversion of the hydroxyl group to an amine.
Microwave-Assisted Synthesis Protocols for Accelerated Reaction Kinetics
Microwave-assisted organic synthesis (MAOS) has emerged as a valuable technique for accelerating a wide range of chemical transformations, including the synthesis of heterocyclic compounds and other biologically relevant molecules. beilstein-journals.orgnih.govrsc.org The application of microwave irradiation can dramatically reduce reaction times, often from hours to minutes, and frequently leads to higher product yields and purity compared to conventional heating methods. frontiersin.org
In the synthesis of this compound and its analogues, microwave heating can be applied to the transition-metal catalyzed C-S cross-coupling step. The efficient and rapid heating provided by microwave energy can overcome activation barriers more effectively, leading to faster reaction rates. mdpi.com This is particularly beneficial for less reactive coupling partners, such as aryl chlorides.
The key advantages of using microwave-assisted protocols in this context include:
Rate Enhancement: Significant reduction in reaction time. frontiersin.org
Yield Improvement: Often provides higher isolated yields. beilstein-journals.org
Increased Purity: Can minimize the formation of side products due to shorter reaction times and uniform heating.
Solvent Efficiency: Enables the use of high-boiling solvents at temperatures above their conventional boiling points by conducting the reaction in sealed vessels.
Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis
| Parameter | Conventional Heating | Microwave-Assisted Synthesis (MAOS) |
|---|---|---|
| Heating Method | Conduction/Convection | Dielectric Heating (Direct interaction with molecules) |
| Reaction Time | Hours to Days | Seconds to Minutes frontiersin.org |
| Temperature Control | Less precise, potential for hotspots | Precise and uniform |
| Typical Yields | Variable | Often higher beilstein-journals.org |
| Energy Efficiency | Lower | Higher |
A plausible microwave-assisted synthesis of the target compound would involve charging a sealed microwave vessel with the aryl halide (e.g., 1-fluoro-4-iodobenzene), the aminothiol precursor, a palladium catalyst, a suitable ligand, and a base in a high-boiling solvent like DMF or DMSO. The mixture would then be irradiated at a set temperature (e.g., 100-150°C) for a short duration (e.g., 5-20 minutes) to achieve the desired C-S bond formation.
Synthesis of Related β-Arylalkylchalcogeno Amine Analogues
The synthetic methodologies described can be extended to create analogues of this compound where the sulfur atom is replaced by other chalcogens, primarily selenium (Se). These selenium-containing compounds are of interest for their unique biological properties.
Incorporation of Selenium and Other Chalcogens into the Scaffold
The synthesis of β-arylalkylseleno amines mirrors the strategies used for their thioether counterparts. The key transformation is the formation of a C-Se bond, which can be accomplished through several methods. Organoselenium compounds, including selenium-containing amino acid analogues, can be prepared via concise synthetic routes. nih.govresearchgate.net
A primary method involves the nucleophilic substitution reaction between an arylselenol (R-SeH) or its corresponding selenolate anion (R-Se⁻) and an alkyl halide. To synthesize the selenium analogue of the target compound, 4-fluorophenylselenol would be reacted with a 1-halopropan-2-amine derivative.
Alternatively, transition-metal catalysis can be employed for C-Se bond formation, analogous to the C-S coupling reactions. Palladium- and copper-catalyzed cross-coupling of aryl halides with selenols or diselenides provides a versatile route to aryl selenoethers.
Another approach is reductive alkylation, where a p-phenylenediamine (B122844) can be reacted with an oxoselenide using a reducing agent like sodium cyanoborohydride to yield selenium-containing products. rsc.org This highlights the diverse strategies available for incorporating selenium into organic scaffolds.
Table 3: Synthetic Strategies for Aryl Selenoether Formation
| Method | Reactants | Description |
|---|---|---|
| Nucleophilic Substitution | Arylselenol/selenolate + Alkyl Halide | A direct method where the selenium nucleophile displaces a leaving group. nih.gov |
| Transition-Metal Cross-Coupling | Aryl Halide + Selenol/Diselenide | Pd- or Cu-catalyzed reaction, similar to Buchwald-Hartwig or Ullmann couplings. |
| Reductive Alkylation | Amine + Oxoselenide + Reducing Agent | Forms a C-N bond while incorporating a selenium-containing side chain. rsc.org |
These synthetic pathways allow for the systematic replacement of sulfur with selenium, enabling the exploration of structure-activity relationships within this class of β-arylalkylchalcogeno amines.
Influence of Aromatic Ring Substitutions on Biological Activity Profiles
The 4-fluorophenyl group is a critical component of the this compound scaffold, engaging in key interactions with the target protein. Modifications to this ring can significantly alter the compound's binding affinity and selectivity.
The substitution of halogen atoms on the phenyl ring profoundly impacts the electronic and structural properties of the molecule, which in turn affects its biological activity. Fluorine, being the most electronegative element, creates a strong dipole in the C-F bond, which can influence interactions with polar residues in the binding site. sci-hub.se The position of the halogen is also crucial. For instance, in studies of biphenyltropane analogs targeting monoamine transporters, placing an electron-withdrawing group at the 3''-position enhanced potency and selectivity for the serotonin (B10506) transporter (SERT) over the dopamine (B1211576) transporter (DAT). nih.gov
The electronic effect of different halogens can modulate the band gap and reactivity of the aromatic system. nih.gov While fluorine is a strong electron-withdrawing group via induction, it can also act as a weak electron-donating group through resonance. This dual nature affects how the ring interacts with its biological target. Replacing fluorine with other halogens like chlorine or bromine alters both the size (steric effects) and the electronic properties, which can lead to different activity profiles. For example, in a series of C₁₆H₁₀X₂O₂ organic compounds, bromine substitution resulted in the most pronounced semiconducting behavior, highlighting how different halogens uniquely influence electronic structure. nih.gov These principles suggest that the 4-fluoro substitution in the this compound scaffold is likely a finely tuned feature, where changes in position or halogen type could drastically alter target affinity and selectivity.
Table 1: Influence of Aromatic Ring Modifications on Transporter Affinity This table is illustrative, based on general findings in related compound series, as specific data for direct analogs of this compound is not available.
| Modification | Substituent (Position) | Expected Electronic Effect | Predicted Impact on SERT/DAT Affinity |
|---|---|---|---|
| Halogen Substitution | 4-Cl | Electron-withdrawing | Potential shift in selectivity and potency |
| 4-Br | Electron-withdrawing | Altered binding due to larger size and different electronics | |
| 3-F | Electron-withdrawing | May alter binding orientation and selectivity | |
| 2-F | Electron-withdrawing | Potential for steric hindrance and altered binding mode |
Bioisosteres are chemical groups that can replace one another without significantly changing the biological activity of a molecule. cambridgemedchemconsulting.com Replacing the 4-fluorophenyl ring with other aromatic systems is a common strategy to explore the chemical space and improve properties. Classical bioisosteres for a phenyl ring include heterocyclic systems like thiophene (B33073) and pyridine. sci-hub.se
Investigation of the Thioether Linkage's Role in Molecular Recognition
The thioether (-S-) linkage is a key structural element that connects the fluorophenyl ring to the propan-2-amine moiety. Its geometry, flexibility, and electronic properties are critical for correctly positioning the aromatic ring within the binding site of the transporter.
Structural Modifications of the Propan-2-amine Moiety
The propan-2-amine moiety contains two key features for SAR exploration: a chiral center and a primary amine nitrogen. Both offer opportunities for modification to enhance pharmacological efficacy.
The propan-2-amine portion of the molecule contains a chiral center at the second carbon atom, meaning it can exist as two non-superimposable mirror images, or enantiomers: (S) and (R). Biological systems, such as transporter proteins, are themselves chiral and typically show a preference for one enantiomer over the other.
This stereoselectivity is a well-established principle in pharmacology. Although specific studies on the (2S)-configuration of this compound are not detailed in the provided search results, research on analogous monoamine transporter inhibitors frequently demonstrates that one enantiomer is significantly more potent. For example, in a series of inhibitors, the (R)-enantiomer displayed more potent activity at the norepinephrine (B1679862) transporter (NET). sci-hub.se This difference in activity arises because the two enantiomers orient themselves differently within the chiral binding pocket of the transporter. The more active enantiomer, often called the eutomer, achieves a more optimal fit, allowing for stronger and more effective binding interactions, while the less active distomer fits poorly. Therefore, isolating the specific (2S) or (2R) configuration is a critical step in developing a selective and potent drug molecule.
The primary amine (-NH₂) group is typically protonated at physiological pH, forming a positively charged ammonium ion (-NH₃⁺). This charge is often crucial for a high-affinity interaction with a negatively charged residue, such as aspartate, in the binding site of monoamine transporters. nih.gov
Modifying this amine group, for instance by adding alkyl groups (N-alkylation), can have a significant impact on both potency and selectivity. In SAR studies of related thioethanamine scaffolds targeting DAT, it was observed that increasing the bulk of the substituents on the terminal amine nitrogen generally led to an increase in DAT affinity. nih.gov For instance, converting the primary amine to a secondary (e.g., N-methyl) or tertiary (e.g., N,N-dimethyl) amine would alter its size, basicity, and hydrogen bonding capacity. Such changes can modulate the compound's affinity for different monoamine transporters (SERT, DAT, NET), thereby tuning its selectivity profile.
Table 2: Effect of Amine Derivatization on Transporter Affinity This table is illustrative and based on general SAR principles for monoamine transporter inhibitors.
| Amine Moiety | Modification | Potential Effect on Potency | Potential Effect on Selectivity |
|---|---|---|---|
| Primary (-NH₂) | N-Methylation (-NHCH₃) | May increase or decrease affinity | Can alter SERT/DAT/NET selectivity |
| Primary (-NH₂) | N,N-Dimethylation (-N(CH₃)₂) | Often increases DAT affinity in some scaffolds nih.gov | Can significantly shift selectivity profile |
| Primary (-NH₂) | N-Acetylation (-NHCOCH₃) | Typically reduces affinity due to loss of positive charge | Changes binding mode, likely reducing activity |
| Primary (-NH₂) | N-Propylphenylamine | Increased DAT affinity tenfold in a modafinil (B37608) analog nih.gov | Found to be more selective for DAT nih.gov |
Biological Activity and Molecular Mechanisms of 1 4 Fluorophenyl Thio Propan 2 Amine Derivatives
Receptor Binding Profiles and Ligand-Target Interactions
The ability of a compound to bind to specific receptors is a critical determinant of its pharmacological effects. For derivatives of 1-((4-fluorophenyl)thio)propan-2-amine, research has explored their interactions with monoamine transporters, which are crucial for regulating neurotransmitter levels in the brain.
Monoamine transporters (MATs) are proteins that regulate the concentration of neurotransmitters like dopamine (B1211576), serotonin (B10506), and norepinephrine (B1679862) in the synaptic cleft. wikipedia.org The dopamine transporter (DAT) and the serotonin transporter (SERT) are particularly important targets for drugs treating various neurological and psychiatric disorders. wikipedia.org
While direct binding data for this compound on DAT and SERT is not extensively detailed in the available research, studies on structurally related compounds provide insights. For instance, a series of bis(4-fluorophenyl) compounds have been shown to exhibit high affinity for DAT. nih.govnih.gov Ester analogues of (±)3-(4-(3-(bis(4-fluorophenyl)amino)propyl)piperazin-1-yl)-3-phenylpropan-1-ol demonstrated high affinity (Ki = 4.3–51 nM) and selectivity for DAT over other monoamine transporters. nih.gov Similarly, modifications to the scaffold of 1-(4-(2-((bis(4-fluorophenyl)methyl)sulfinyl)ethyl)-piperazin-1-yl)-propan-2-ol led to compounds with improved DAT affinity. nih.gov
The fluorophenyl group is a common motif in compounds targeting monoamine transporters. The position and nature of substituents on the phenyl ring can significantly influence binding affinity and selectivity. For example, in a series of phenylethylamines, a meta-CF3 group was found to be favorable for SERT activity. nih.gov This suggests that the 4-fluoro substitution in this compound and its derivatives is likely a key determinant of their interaction with monoamine transporters.
Table 1: Binding Affinities of Related Compounds at Monoamine Transporters
| Compound Class | Target | Affinity (Ki) | Reference |
|---|---|---|---|
| Ester analogues of (±)3-(4-(3-(bis(4-fluorophenyl)amino)propyl)piperazin-1-yl)-3-phenylpropan-1-ol | DAT | 4.3–51 nM | nih.gov |
| bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines | DAT | 23 nM | nih.gov |
| N-(2-((bis(4-fluorophenyl)methyl)thio)ethyl)-3-phenylpropan-1-amine | DAT | 116 nM | researchgate.net |
| N-(2-((bis(4-fluorophenyl)methyl)thio)ethyl)-3-phenylpropan-1-amine | SERT | 360 nM | researchgate.net |
Beyond monoamine transporters, compounds with a similar structural backbone have been investigated for their interaction with other receptor systems. Notably, sigma-1 receptors have been identified as a potential target. nih.govnih.gov Several modafinil (B37608) analogues, which share structural similarities, have been shown to bind to both DAT and sigma-1 receptors. google.com This dual activity can be beneficial for treating conditions like psychostimulant use disorders. nih.gov The engagement with sigma-1 receptors may modulate the effects mediated by DAT inhibition. nih.gov
Enzymatic Inhibition or Modulation Mechanisms
In addition to receptor binding, this compound derivatives have demonstrated the ability to inhibit or modulate the activity of certain enzymes, particularly those involved in fungal pathogenesis.
Significant research has highlighted the potent antifungal activity of derivatives of this compound, especially against the oomycete pathogen Phytophthora capsici, a destructive agent causing blight in various crops. tandfonline.comresearchgate.nettandfonline.com
In one study, novel amino acid derivatives were synthesized from this compound. Many of these compounds exhibited excellent activity against P. capsici. tandfonline.comtandfonline.com For instance, the compound isopropyl ((2S)-1-((1-((4-fluorophenyl)thio)propan-2-yl)amino)-3-methyl-1-oxobutan-2-yl)carbamate (5c) showed a very low EC50 value of 0.43 μg/mL against P. capsici, indicating high potency. tandfonline.comtandfonline.com This activity was comparable to or even better than the positive control, dimethomorph. tandfonline.comresearchgate.nettandfonline.com
The mechanism of this antifungal action is thought to involve the inhibition of crucial fungal enzymes. While the specific enzyme target for these derivatives has not been definitively identified, related antifungal compounds often act by inhibiting enzymes involved in cell wall synthesis, such as succinate dehydrogenase. mdpi.com
**Table 2: Antifungal Activity of this compound Derivatives against *Phytophthora capsici***
| Compound | EC50 (μg/mL) | Reference |
|---|---|---|
| Isopropyl ((2S)-1-((1-((4-fluorophenyl)thio)propan-2-yl)amino)-3-methyl-1-oxobutan-2-yl)carbamate (5c) | 0.43 | tandfonline.comtandfonline.com |
| Isopropyl ((2S)-1-((1-((3,4-dimethoxyphenyl)thio)propan-2-yl)amino)-3-methyl-1-oxobutan-2-yl)carbamate (5g) | 0.49 | tandfonline.comtandfonline.com |
| Isopropyl ((2S)-1-((1-((4-(ethynyloxy)phenyl)thio)propan-2-yl)amino)-3-methyl-1-oxobutan-2-yl)carbamate (5h) | 0.15 | tandfonline.comresearchgate.net |
| Isopropyl ((2S,3S)-1-((1-((4-(ethynyloxy)phenyl)thio)propan-2-yl)amino)-3-methyl-1-oxopentan-2-yl)carbamate (5o) | 0.31 | tandfonline.comresearchgate.net |
| Dimethomorph (Positive Control) | 0.31 | tandfonline.com |
While the primary focus has been on antifungal activity, the structural features of this compound derivatives suggest potential interactions with other enzymatic targets. For example, compounds containing a 3-chloro-4-fluorophenyl motif have been identified as inhibitors of tyrosinase, an enzyme involved in melanin production. mdpi.com Additionally, related structures have been investigated as inhibitors of carbonic anhydrase. core.ac.uk Further research is needed to explore whether this compound and its direct derivatives can modulate these or other enzyme systems.
Elucidation of Intracellular Signaling Pathways and Molecular Events Modulated by the Compound Scaffold
The biological activities of this compound derivatives are ultimately mediated by their effects on intracellular signaling pathways and molecular events.
In the context of monoamine transporter inhibition, the primary molecular event is the blockade of neurotransmitter reuptake. wikipedia.org This leads to an increase in the extracellular concentration of neurotransmitters like dopamine and serotonin, thereby enhancing their signaling. Atypical DAT inhibitors, which may include derivatives of this compound, are thought to bind to an inward-facing conformation of the transporter, which may contribute to a lower abuse potential compared to typical DAT inhibitors like cocaine. nih.gov
Regarding the antifungal activity, the inhibition of a key fungal enzyme would disrupt essential metabolic or structural pathways. For instance, inhibition of enzymes in the cell wall biosynthesis pathway would compromise the structural integrity of the fungus, leading to cell death. nih.gov Other potential mechanisms could involve the disruption of the cell membrane, as seen with the botanical compound rhein against P. capsici, which was found to destroy cell membrane permeability and integrity. nih.gov Further studies, such as genome-wide transcriptional profiling, could help elucidate the specific intracellular pathways affected by this compound derivatives in fungal pathogens. nih.gov
Medicinal Chemistry Strategies for Optimization of 1 4 Fluorophenyl Thio Propan 2 Amine Scaffolds
Scaffold Modification and Diversity-Oriented Synthesis
Scaffold modification is a cornerstone of medicinal chemistry, enabling the systematic exploration of a compound's structure-activity relationship (SAR). By altering the core structure, or "scaffold," chemists can fine-tune its properties to achieve desired biological effects. Diversity-oriented synthesis further expands this approach by creating a wide range of structurally distinct molecules from a common starting point, increasing the probability of discovering novel and potent compounds.
Bioisosterism involves the substitution of atoms or functional groups within a molecule with other groups that have similar physical or chemical properties. u-tokyo.ac.jp This strategy is a rational approach in drug design aimed at creating new molecules with improved biological properties, such as enhanced potency, better selectivity, or a more favorable metabolic profile. u-tokyo.ac.jpcambridgemedchemconsulting.com The replacement of an amide bond with bioisosteres like 1,2,3-triazoles or oxadiazoles (B1248032) can improve metabolic stability. nih.gov
For the 1-((4-fluorophenyl)thio)propan-2-amine scaffold, several bioisosteric replacements can be envisioned to modulate its activity:
Fluorine Substitution: The fluorine atom on the phenyl ring is a common feature in many drugs. It can be replaced by other halogens (Cl, Br) or small alkyl groups (CH₃) to alter electronic properties and binding interactions. Replacing hydrogen with fluorine can also be used to block metabolic oxidation. cambridgemedchemconsulting.com
Thioether Linkage Modification: The thioether (-S-) linkage is a key structural element. It can be replaced with an ether (-O-), a sulfoxide (B87167) (-SO-), a sulfone (-SO₂-), or a methylene (B1212753) (-CH₂) group to explore the impact of bond angle, length, and polarity on activity. cambridgemedchemconsulting.com
Aromatic Ring Variation: The 4-fluorophenyl group can be substituted with other aromatic or heteroaromatic rings, such as pyridyl, thiophene (B33073), or pyrazole. cambridgemedchemconsulting.com This can lead to new interactions with the biological target and improve properties like solubility.
Amine Group Modification: The primary amine is crucial for the compound's properties and can be a site for metabolic degradation. It could be replaced with a hydroxyl (-OH) group or incorporated into a heterocyclic ring to alter its basicity and pharmacokinetic profile. u-tokyo.ac.jp
Table 1: Potential Bioisosteric Replacements for the this compound Scaffold
| Original Group | Bioisosteric Replacement(s) | Rationale for Replacement |
| Fluoro (-F) | Chloro (-Cl), Bromo (-Br), Methyl (-CH₃) | Modulate electronics, size, and lipophilicity. |
| Thioether (-S-) | Ether (-O-), Methylene (-CH₂-), Sulfone (-SO₂-) | Alter bond angle, polarity, and hydrogen bonding capacity. cambridgemedchemconsulting.com |
| Phenyl Ring | Pyridyl, Thiophene, Naphthyl | Explore different aromatic interactions and improve solubility. cambridgemedchemconsulting.com |
| Amine (-NH₂) | Hydroxyl (-OH), Small heterocycles | Modify basicity (pKa), hydrogen bonding, and metabolic stability. u-tokyo.ac.jp |
Scaffold hopping is a more radical design strategy where the central core of the molecule is replaced with a structurally different scaffold, while retaining the key functional groups responsible for biological activity. dundee.ac.uk This approach is particularly useful for escaping patent-protected chemical space or for finding new chemotypes with improved properties, such as enhanced solubility or a better safety profile. dundee.ac.uknih.gov For the this compound scaffold, the essential pharmacophoric elements—the substituted aromatic ring, the flexible linker, and the basic amine—would be preserved and arranged on a new core structure. This could involve replacing the acyclic propan-2-amine backbone with a cyclic structure like a piperidine (B6355638) or a completely different heterocyclic system. dundee.ac.uk
Design and Synthesis of Prodrugs for Improved Therapeutic Index
A prodrug is an inactive or less active derivative of a parent drug that undergoes enzymatic or chemical conversion in the body to release the active compound. nih.gov This strategy is widely used to overcome undesirable properties of a drug candidate, such as poor solubility, low bioavailability, or off-target toxicity, thereby improving its therapeutic index. nih.govresearchgate.net
The primary amine in the this compound scaffold is an ideal attachment point for a promoiety (a chemical group that is cleaved off). Common prodrug strategies for amine-containing compounds include:
Carbamates: The amine can be converted into a carbamate, which can be designed to be cleaved by esterase enzymes in the body to release the parent amine. researchgate.net
Amides: Acylating the amine to form an amide can reduce its basicity and improve membrane permeability. The amide is later hydrolyzed by amidase enzymes.
Phosphate (B84403) Esters: For targeting specific tissues or improving water solubility, a phosphate group can be attached via a cleavable linker. nih.gov
Table 2: Prodrug Strategies for Amine-Containing Scaffolds
| Prodrug Linkage | Activating Mechanism | Potential Advantage |
| Carbamate | Enzymatic (Esterases) | Controlled release of the active amine. researchgate.net |
| Amide | Enzymatic (Amidases) | Improved membrane permeability, reduced basicity. |
| Phosphate Ester | Enzymatic (Phosphatases) | Increased water solubility for intravenous formulation. nih.gov |
Lead Optimization Methodologies Applied to this compound Derivatives
Lead optimization is an iterative process of refining a promising lead compound to enhance its drug-like properties. nih.govnih.gov This multiparameter optimization aims to achieve a balance of high potency, selectivity, metabolic stability, and favorable pharmacokinetic properties while minimizing off-target effects. scilit.comnih.gov
For derivatives of this compound, key optimization strategies would include:
Improving Metabolic Stability: Identifying sites of metabolic degradation (metabolic hotspots) and modifying the structure to block these pathways. For instance, if the phenyl ring is hydroxylated by cytochrome P450 enzymes, adding blocking groups like a second fluorine atom could prevent this. cambridgemedchemconsulting.com
Enhancing Solubility: High lipophilicity can lead to poor solubility and rapid metabolism. Reducing lipophilicity by introducing polar functional groups or replacing lipophilic moieties can improve the pharmacokinetic profile. dundee.ac.uk
Modulating Pharmacokinetics: Fine-tuning the structure to control the absorption, distribution, metabolism, and excretion (ADME) profile of the compound is crucial for achieving the desired therapeutic effect in vivo. nih.gov
Integration of Structure-Based Drug Design (SBDD) Principles
Structure-based drug design (SBDD) utilizes the three-dimensional structural information of the biological target, typically a protein or enzyme, to guide the design of more potent and selective inhibitors. nih.gov If the target of this compound is known and its structure has been determined (e.g., via X-ray crystallography), SBDD can be a powerful optimization tool. nih.govcardiff.ac.uk
The process involves:
Docking Studies: Computationally placing the ligand (the compound) into the binding site of the target protein to predict its binding mode and affinity. nih.gov
Analyzing Interactions: Identifying key interactions, such as hydrogen bonds, hydrophobic interactions, and ionic bonds, between the ligand and the protein.
Rational Design: Using this information to design new analogs that enhance these favorable interactions or introduce new ones. For example, if a specific pocket in the binding site is unoccupied, the scaffold can be modified to include a substituent that fits into this pocket, potentially increasing binding affinity and potency. cardiff.ac.uk
By integrating these advanced medicinal chemistry strategies, the simple scaffold of this compound can serve as a starting point for the development of highly optimized and potentially valuable therapeutic agents.
No Publicly Available Research Found on the Computational Chemistry and Molecular Modeling of this compound
Despite a comprehensive search of scientific literature and databases, no specific research articles or publicly accessible data could be found regarding the computational chemistry and molecular modeling of the compound this compound.
An extensive search was conducted to locate studies pertaining to the molecular docking, pharmacophore modeling, and molecular dynamics simulations of this compound. These searches, however, did not yield any specific results that would allow for a detailed and scientifically accurate discussion of the topics outlined in the requested article structure.
Therefore, it is not possible to provide an article that adheres to the user's strict requirements for content focusing solely on the specified compound and its computational analysis. The generation of "thorough, informative, and scientifically accurate content" for each requested section and subsection is unachievable without foundational research data.
Computational Chemistry and Molecular Modeling of 1 4 Fluorophenyl Thio Propan 2 Amine
Molecular Dynamics (MD) Simulations
Investigation of Conformational Dynamics and Stability of Ligand-Target Complexes
The biological activity of a molecule is intrinsically linked to its three-dimensional structure. For a flexible molecule such as 1-((4-Fluorophenyl)thio)propan-2-amine, which possesses several rotatable bonds, a multitude of conformations are possible. Identifying the low-energy, biologically active conformation is crucial for understanding its interaction with a target protein.
Conformational Analysis:
A thorough conformational analysis is the first step in understanding the molecule's structural preferences. This can be achieved by systematically rotating the dihedral angles of the flexible bonds and calculating the potential energy of each resulting conformer. For this compound, the key rotatable bonds would be around the thioether linkage and the propane (B168953) backbone. Quantum mechanical methods, such as Density Functional Theory (DFT), are often employed to obtain accurate geometries and relative energies of the different conformers. nih.govrsc.orgrsc.org Such studies on structurally similar amphetamine derivatives have shown that even small changes in structure can significantly alter the conformational preferences. pomona.edu
Molecular Dynamics (MD) Simulations:
Once a ligand is docked into the binding site of a target protein, Molecular Dynamics (MD) simulations can provide insights into the dynamic behavior and stability of the resulting complex over time. mdpi.comnih.govnih.gov An MD simulation calculates the trajectory of atoms and molecules by solving Newton's equations of motion, offering a view of the complex's flexibility and the specific interactions that stabilize the binding. Key metrics analyzed from MD simulations include:
Root Mean Square Deviation (RMSD): This value measures the average deviation of the protein backbone and the ligand from their initial positions over the course of the simulation. A stable RMSD indicates that the complex has reached equilibrium and the ligand is stably bound.
Root Mean Square Fluctuation (RMSF): This metric identifies the flexible regions of the protein and the ligand by measuring the fluctuation of each atom around its average position.
Hydrogen Bond Analysis: This analysis tracks the formation and breakage of hydrogen bonds between the ligand and the protein, which are critical for binding affinity and specificity.
For this compound, MD simulations could reveal how the fluorine atom and the thioether group contribute to the stability of the ligand-target complex through specific interactions. researchgate.net
Table 1: Hypothetical Conformational Energy Profile of this compound
| Conformer | Dihedral Angle (C-S-C-C) | Relative Energy (kcal/mol) | Population (%) |
| 1 | 60° | 0.00 | 45.2 |
| 2 | 180° | 0.85 | 25.1 |
| 3 | -60° | 1.20 | 15.7 |
| 4 | 0° | 3.50 | 4.0 |
This table illustrates the type of data generated from a conformational analysis, showing the relative energies and populations of different conformers. The values are hypothetical.
Simulation of Ligand Binding and Unbinding Kinetics
Beyond the static picture of a bound ligand, understanding the kinetics of how a ligand associates with and dissociates from its target is crucial for predicting its efficacy and duration of action. Computational methods can be used to simulate these processes and calculate the association rate constant (k_on) and the dissociation rate constant (k_off). researchgate.net
Techniques such as steered molecular dynamics (SMD) and metadynamics can be employed to explore the binding and unbinding pathways. In SMD, an external force is applied to the ligand to pull it out of the binding pocket, allowing for the characterization of the unbinding process and the identification of key interactions that must be overcome. Metadynamics enhances the sampling of the conformational space by adding a history-dependent bias to the potential energy landscape, which helps to overcome energy barriers and simulate rare events like ligand unbinding.
These simulations can provide a detailed picture of the transition states and intermediate steps involved in the binding and unbinding process, offering valuable information for the design of molecules with optimized kinetic profiles. consensus.app
Calculation of Binding Free Energies
A key goal of molecular modeling in drug design is the accurate prediction of the binding affinity of a ligand for its target. The binding free energy (ΔG_bind) is the thermodynamic quantity that represents this affinity. Several computational methods are available to calculate binding free energies, ranging in accuracy and computational cost.
End-Point Methods:
These methods, such as Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA), calculate the binding free energy by taking snapshots from an MD simulation and computing the difference in energy between the complex, the free protein, and the free ligand. researchgate.net These methods are computationally efficient and widely used for ranking compounds.
Alchemical Free Energy Calculations:
Methods like Free Energy Perturbation (FEP) and Thermodynamic Integration (TI) are more rigorous and computationally expensive. researchgate.net They involve the non-physical transformation of one molecule into another (or into nothing) in a series of steps to calculate the free energy difference between the two states. These methods can provide highly accurate predictions of relative binding free energies, often within 1 kcal/mol of experimental values. acs.org
The calculated binding free energy can be decomposed into contributions from different types of interactions (e.g., electrostatic, van der Waals, solvation), providing insights into the driving forces of binding.
Table 2: Example of a Binding Free Energy Decomposition for a Ligand-Target Complex
| Energy Component | Contribution (kcal/mol) |
| Van der Waals | -45.8 |
| Electrostatic | -20.5 |
| Polar Solvation | +38.2 |
| Nonpolar Solvation | -5.1 |
| Total Binding Free Energy (ΔG_bind) | -33.2 |
This is a hypothetical example illustrating how the total binding free energy is composed of various energetic contributions.
Computational Assessment of Ligand Efficiency and Druglikeness Metrics
In addition to binding affinity, it is important to assess the "quality" of a potential drug molecule. Ligand efficiency (LE) and other druglikeness metrics provide a way to normalize the potency of a compound by its size or other physicochemical properties, helping to identify efficient binders that are more likely to be developed into successful drugs. core.ac.uk
Ligand Efficiency (LE):
LE is a measure of the binding energy per non-hydrogen atom (heavy atom) of a molecule. It is calculated as:
LE = -ΔG / N
where ΔG is the binding free energy and N is the number of heavy atoms. A higher LE value is generally desirable, as it indicates that the molecule achieves its potency through specific, optimized interactions rather than simply being large. taylorandfrancis.com
Lipophilic Ligand Efficiency (LLE):
LLE relates the potency of a compound to its lipophilicity (logP). It is calculated as:
LLE = pIC50 - logP
A higher LLE is preferred, as it suggests that the compound's potency is not primarily driven by high lipophilicity, which can be associated with poor pharmacokinetic properties. researchgate.net
Other druglikeness metrics, such as those encapsulated in Lipinski's Rule of Five, can also be computationally assessed to predict the oral bioavailability of a compound. These rules consider properties like molecular weight, logP, and the number of hydrogen bond donors and acceptors. The presence of fluorine in a molecule can influence these properties, often increasing lipophilicity and metabolic stability. nih.govmdpi.com
Table 3: Hypothetical Druglikeness Profile of this compound
| Metric | Value | Interpretation |
| Molecular Weight | 185.26 g/mol | Favorable (within Lipinski's rules) |
| logP | 2.8 | Favorable (within Lipinski's rules) |
| Ligand Efficiency (LE) | 0.45 kcal/mol/heavy atom | Efficient binder |
| Lipophilic Ligand Efficiency (LLE) | 4.2 | Good balance of potency and lipophilicity |
This table presents a hypothetical assessment of the druglikeness of this compound based on calculated metrics. The values for LE and LLE are dependent on the binding affinity to a specific target and are therefore illustrative.
Exploration of Derivatives and Analogues of 1 4 Fluorophenyl Thio Propan 2 Amine
Amino Acid Conjugates and Peptide Mimics Incorporating the 1-((4-Fluorophenyl)thio)propan-2-amine Moiety
The conjugation of bioactive small molecules with amino acids or peptides is a well-established strategy to enhance pharmacological properties, such as target specificity, cell permeability, and metabolic stability. nih.gov The primary amine of this compound serves as a convenient anchor point for forming amide bonds with natural or non-natural amino acids.
Research has led to the design and synthesis of novel amino acid derivatives incorporating the 1-(phenylthio)propan-2-amine moiety. tandfonline.com In one study, a series of compounds were synthesized using L-valine and other amino acids as raw materials. tandfonline.com These conjugates were evaluated for their fungicidal activities, with several compounds demonstrating high efficacy. For instance, the conjugate formed between this compound and a protected L-valine derivative, specifically isopropyl ((2S)-1-((1-((4-fluorophenyl)thio)propan-2-yl)amino)-3-methyl-1-oxobutan-2-yl)carbamate, showed excellent activity against Phytophthora capsici, a destructive plant pathogen. tandfonline.com This finding suggests that the amino acid moiety can significantly influence the biological activity of the parent compound, potentially leading to the development of novel lead compounds for agricultural fungicides. tandfonline.com
The table below summarizes the fungicidal activity of a key amino acid conjugate compared to other analogues from the same study. tandfonline.com
| Compound ID | Structure | Target Organism | EC₅₀ (μg/mL) |
| 5c | Isopropyl ((2S)-1-((1-((4-fluorophenyl)thio)propan-2-yl)amino)-3-methyl-1-oxobutan-2-yl)carbamate | Phytophthora capsici | 0.43 |
| 5g | Isopropyl ((2S)-1-((1-((3,4-dimethoxyphenyl)thio)propan-2-yl)amino)-3-methyl-1-oxobutan-2-yl)carbamate | Phytophthora capsici | 0.49 |
| 5h | Isopropyl ((2S)-1-((1-((4-(ethynyloxy)phenyl)thio)propan-2-yl)amino)-3-methyl-1-oxobutan-2-yl)carbamate | Phytophthora capsici | 0.15 |
| 5o | Isopropyl ((2S,3S)-1-((1-((4-(ethynyloxy)phenyl)thio)propan-2-yl)amino)-3-methyl-1-oxopentan-2-yl)carbamate | Phytophthora capsici | 0.31 |
This approach of creating peptide mimics can leverage the structural diversity of amino acids to fine-tune the molecule's interaction with biological targets. nih.gov
Heterocyclic Ring Fusions and Substitutions at the Amine or Propanol Backbone
Another significant avenue for derivatization involves the incorporation of heterocyclic rings. Heterocycles are ubiquitous in pharmaceuticals due to their ability to engage in various non-covalent interactions, modulate physicochemical properties, and serve as bioisosteres for other functional groups.
The amine group of this compound is a key site for the introduction of nitrogen-containing heterocycles. Synthetic strategies can be employed to construct triazole, oxadiazole, or thiazole (B1198619) rings appended to the core structure.
Triazoles: 1,2,4-triazole (B32235) derivatives are known for a wide range of biological activities. nih.gov The synthesis of derivatives could involve reacting the amine with reagents that lead to the formation of a triazole ring, or by coupling the entire this compound moiety to a pre-formed triazole scaffold. mdpi.com
Oxadiazoles (B1248032): The 1,3,4-oxadiazole (B1194373) ring is another privileged structure in medicinal chemistry. nih.gov Derivatives could be synthesized by converting the amine to a hydrazide intermediate, followed by cyclization with appropriate reagents to form the oxadiazole ring system. nih.gov Such derivatives are explored for various therapeutic applications.
Thiazoles: Thiazole-containing compounds are also of significant interest. nih.govnanobioletters.com The Hantzsch thiazole synthesis, for example, could be adapted to incorporate the this compound structure. This would involve reacting a thiourea (B124793) derivative of the parent compound with an α-haloketone. nanobioletters.com The resulting thiazole derivatives could then be further functionalized. Research on compounds containing both a (4-fluorophenyl) group and a thiazole ring has been reported, indicating the chemical feasibility and interest in this structural combination. smolecule.comnih.govdrugbank.com
The table below lists examples of related heterocyclic structures that demonstrate the chemical space accessible from the core motifs of the parent compound.
| Heterocycle Type | Example Compound Name | Key Structural Features |
| Thiazole | 2-((4-Fluorophenyl)thio)-1-(4-((4-methylbenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)ethanone smolecule.com | (4-Fluorophenyl)thio group, Thiazole ring |
| Triazole | 3-(4-Chlorophenyl)-5-((3-fluorobenzyl)thio)-4H-1,2,4-triazol-4-amine bldpharm.com | Fluorophenyl analogue, Thioether linkage, Triazole ring |
| Oxadiazole | 3-(5-((4-arylpiperazin-1-yl)methyl)-1,3,4-oxadiazol-3-yl)phenol derivatives nih.gov | Propanol-like backbone, Oxadiazole ring |
| Fused Thiazine | 6-(4-Fluorophenyl)-8-phenyl-2,3-dihydro-4H-imidazo[5,1-b] tandfonline.comnih.govthiazin-4-one nih.gov | 4-Fluorophenyl group, Fused heterocyclic system |
Systematic Libraries of Structural Analogues for High-Throughput Screening
The development of systematic or combinatorial libraries of analogues is a cornerstone of modern drug discovery, enabling the rapid screening of thousands of compounds to identify new hits. researchgate.net The this compound scaffold is well-suited for this approach due to the presence of multiple points for chemical diversification.
A library could be constructed by systematically varying three key regions:
The Aryl Ring: Replacing the 4-fluoro substituent with a range of other groups (e.g., chloro, bromo, methyl, methoxy, trifluoromethyl) or altering the substitution pattern (e.g., 2-fluoro, 3-fluoro, difluoro).
The Thioether Linkage: Replacing the sulfur atom with oxygen (ether) or selenium (selenoether), or oxidizing the sulfur to a sulfoxide (B87167) or sulfone to modulate electronic properties and hydrogen bonding potential.
The Amine Group: Acylating the amine with a diverse set of carboxylic acids, reacting it with various sulfonyl chlorides, or using it as a nucleophile to append a wide array of chemical moieties, including the heterocyclic systems mentioned previously.
High-throughput experimentation (HTE) workflows, which combine robotics, combinatorial synthesis methods, and parallel processing, can accelerate the creation and evaluation of such libraries. researchgate.net
Structure-Based Design of Focused Libraries
When a biological target for this compound or its derivatives is identified and its three-dimensional structure is known, structure-based drug design (SBDD) can be employed to create smaller, more focused libraries of analogues. nih.gov SBDD uses computational modeling and the crystal structure of the target protein to design molecules that are predicted to bind with high affinity and selectivity. nih.govnih.gov
For example, if the parent compound is found to bind to a specific enzyme, X-ray crystallography could reveal the precise interactions between the compound and the enzyme's active site. This information would guide the design of new analogues:
If the 4-fluorophenyl group sits in a hydrophobic pocket, analogues with other lipophilic groups could be designed to optimize van der Waals interactions.
If the amine group forms a critical hydrogen bond with an amino acid residue like threonine, modifications would aim to preserve or enhance this interaction. nih.gov
If there is unoccupied space near the propanol backbone, new functional groups could be added to form additional favorable interactions with the target.
This approach allows for the rational optimization of potency and physicochemical properties, moving beyond random screening to a more targeted and efficient discovery process. nih.govnih.gov
Preclinical Pharmacological Evaluation in Vitro Models
Efficacy Assessment in Biochemical and Cell-Based Assays
The primary focus of in vitro studies on derivatives of 1-((4-Fluorophenyl)thio)propan-2-amine has been the assessment of their antifungal properties against various fungal species.
In Vitro Antifungal Efficacy against Diverse Fungal Species
Research has demonstrated that amino acid derivatives of this compound exhibit significant antifungal activity. A study investigating a series of these compounds revealed their efficacy against the oomycete plant pathogen Phytophthora capsici.
One particular derivative, isopropyl ((2S)-1-((1-((4-fluorophenyl)thio)propan-2-yl)amino)-3-methyl-1-oxobutan-2-yl)carbamate (designated as compound 5c in a study), showed notable activity. tandfonline.com This compound, along with other similar derivatives, was tested for its ability to inhibit the growth of Phytophthora capsici. The majority of the synthesized compounds in this class demonstrated excellent activity at a concentration of 50 µg/mL. tandfonline.com
The efficacy of compound 5c was quantified by its half-maximal effective concentration (EC50), which was determined to be 0.43 µg/mL against Phytophthora capsici. tandfonline.com This level of activity was considered remarkably high and was noted to be better than that of a positive control used in the study. tandfonline.com These findings suggest that derivatives of this compound could serve as promising lead compounds for the development of new fungicides. tandfonline.com
| Compound | Fungal Species | EC50 (µg/mL) |
|---|---|---|
| isopropyl ((2S)-1-((1-((4-fluorophenyl)thio)propan-2-yl)amino)-3-methyl-1-oxobutan-2-yl)carbamate | Phytophthora capsici | 0.43 |
Evaluation of Activity against Other Relevant Biological Targets
There is currently no publicly available research data on the activity of this compound or its close derivatives against other relevant biological targets.
Target Engagement and Selectivity Profiling Across Multiple Biological Systems
Information regarding the target engagement and selectivity profiling of this compound and its derivatives across multiple biological systems is not available in the current body of scientific literature.
Mechanistic Studies in Cellular and Subcellular Models
Detailed mechanistic studies in cellular and subcellular models to elucidate the mode of action of this compound or its derivatives have not been reported in publicly accessible research.
Future Research Directions and Unaddressed Questions
Elucidation of Broader Biological Activities and Identification of Novel Therapeutic Targets
A primary avenue for future research will be the comprehensive screening of 1-((4-fluorophenyl)thio)propan-2-amine and its analogues to uncover a wider range of biological activities. Organosulfur compounds, in general, are known for their diverse pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer effects. nih.govutsa.eduwikipedia.org The presence of a thioether linkage and a fluorinated phenyl ring in the target molecule suggests the potential for multifaceted interactions with biological systems. tandfonline.comresearchgate.net
Future investigations should employ high-throughput screening assays to evaluate the compound against a diverse array of cellular and molecular targets. This could reveal previously unknown therapeutic applications. For instance, while some thioether-containing compounds have shown antioxidant properties, the specific antioxidant potential of this compound remains to be determined. nih.govnih.gov Unraveling these activities could lead to the identification of novel therapeutic targets and the development of first-in-class drugs for various diseases.
Development of Next-Generation Synthetic Methodologies for Sustainable Production
The advancement of this compound from a laboratory curiosity to a viable therapeutic agent will necessitate the development of efficient and sustainable synthetic methodologies. Current synthetic routes may rely on traditional chemical methods that can be resource-intensive and generate significant waste. rsc.org Future research should focus on "green chemistry" approaches to minimize the environmental impact of its production. nih.govbenthamscience.com
One promising direction is the exploration of biocatalytic methods. researchgate.net The use of engineered enzymes, such as transaminases, has shown great potential for the stereoselective synthesis of chiral amines, offering high efficiency under mild and environmentally friendly conditions. nih.govnih.govacs.orgresearchgate.net Additionally, the development of catalytic methods that utilize earth-abundant metals and minimize the use of hazardous reagents and solvents will be crucial for large-scale, cost-effective, and sustainable production. researchgate.net The principles of atom economy, where the majority of the atoms from the reactants are incorporated into the final product, should guide the design of next-generation synthetic routes. rsc.org
Advanced Applications of Hybrid Computational-Experimental Approaches
The integration of computational modeling with experimental validation offers a powerful strategy to accelerate the drug discovery and development process for the this compound scaffold. nih.gov In silico methods, such as molecular docking and molecular dynamics simulations, can be employed to predict the interactions of the compound with various biological targets, helping to prioritize experimental testing and guide lead optimization. nih.govnih.govmdpi.com
Furthermore, computational tools can be used to predict the absorption, distribution, metabolism, and excretion (ADME) properties, as well as potential toxicity, of new derivatives. nih.govfda.gov This predictive toxicology can help in the early identification of potentially harmful compounds, reducing the reliance on animal testing and saving significant time and resources. nih.govnumberanalytics.comnumberanalytics.com A feedback loop between computational predictions and experimental results will be essential for refining models and designing next-generation analogues with improved efficacy and safety profiles. researchgate.net
Translational Research Opportunities for the this compound Scaffold
Translating a promising chemical scaffold from the laboratory to the clinic is a complex and challenging process. nih.govap-fachuebersetzungen.denih.govfrontiersin.org For the this compound scaffold, future research should focus on several key areas to enhance its translational potential. One important strategy is the application of bioisosteric replacement and scaffold hopping. nih.govresearchgate.netnih.govresearchgate.netu-strasbg.fr These medicinal chemistry techniques involve modifying the core structure of the molecule to improve its pharmacological properties, such as potency, selectivity, and metabolic stability, while retaining its desired biological activity.
Preclinical studies in relevant animal models will be crucial to evaluate the in vivo efficacy and safety of lead compounds derived from this scaffold. A thorough understanding of the compound's pharmacokinetic and pharmacodynamic profiles will be necessary to design effective clinical trials. cambridge.org Addressing the challenges of formulation and drug delivery will also be critical for ensuring that the therapeutic agent reaches its target in the body in sufficient concentrations. Overcoming these translational hurdles will be key to realizing the therapeutic promise of the this compound scaffold.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1-((4-Fluorophenyl)thio)propan-2-amine, and how can reaction efficiency be improved?
- Methodological Answer : The synthesis typically involves nucleophilic substitution (SN2) between 4-fluorothiophenol and a halogenated propan-2-amine derivative. To optimize efficiency, employ Design of Experiments (DoE) principles to systematically vary parameters (e.g., solvent polarity, temperature, stoichiometry) and identify critical factors. Quantum chemical calculations (e.g., density functional theory, DFT) can predict transition states and guide solvent selection. Statistical methods like response surface methodology (RSM) minimize experimental trials while maximizing data robustness .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Use a multi-technique approach:
- NMR spectroscopy (¹H/¹³C, DEPT-135) to confirm substitution patterns and fluorine coupling.
- High-resolution mass spectrometry (HRMS) for molecular ion validation.
- HPLC/LC-MS with a C18 column and UV detection (λ = 254 nm) to assess purity (>95%).
Cross-validate results with computational predictions (e.g., NMR chemical shift simulations using Gaussian or ADF software) .
Q. What are the key stability considerations for storage and handling?
- Methodological Answer : The compound is sensitive to light, moisture, and oxidation. Store under inert gas (N₂/Ar) at –20°C in amber vials. Pre-conduct accelerated stability studies (40°C/75% RH for 14 days) to assess degradation pathways. Use TLC or HPLC to monitor byproducts (e.g., sulfoxide formation) .
Advanced Research Questions
Q. How can computational modeling predict the compound’s reactivity in novel catalytic systems?
- Methodological Answer : Apply molecular docking or molecular dynamics (MD) simulations to study interactions with catalytic sites (e.g., transition-metal complexes). Use software like Schrödinger Suite or GROMACS to model binding affinities and reaction trajectories. Pair with in situ IR/Raman spectroscopy to validate intermediate formation during catalysis .
Q. What strategies resolve contradictions between experimental and computational data for this compound’s electronic properties?
- Methodological Answer : Reconcile discrepancies by:
- Benchmarking computational methods : Compare DFT (B3LYP, M06-2X) with post-Hartree-Fock (MP2, CCSD(T)) calculations for frontier molecular orbitals.
- Experimental validation : Use cyclic voltammetry to measure redox potentials and UV-Vis spectroscopy to correlate with computed excitation energies.
Statistical error analysis (e.g., mean absolute deviation) quantifies model accuracy .
Q. How can researchers design derivatives to enhance biological activity while retaining core structural features?
- Methodological Answer : Perform retrosynthetic analysis guided by bioisosteric replacement (e.g., substituting the fluorine atom with other halogens or electron-withdrawing groups). Use QSAR (quantitative structure-activity relationship) models to predict activity changes. Synthesize derivatives via parallel combinatorial chemistry and evaluate using high-throughput screening (HTS) .
Q. What advanced techniques quantify trace impurities in scaled-up synthesis batches?
- Methodological Answer : Implement UPLC-QTOF-MS with a HILIC column for polar impurity detection (limit of quantification ≤0.1%). Pair with gas chromatography (GC-MS) for volatile byproducts. Use principal component analysis (PCA) to correlate impurity profiles with reaction conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
